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Introduction
Bevasiranib is a small interfering RNA (siRNA) therapeutic designed to silence the expression

of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis.[1][2] By

targeting the mRNA of VEGF-A, bevasiranib inhibits the production of this potent pro-

angiogenic factor, a mechanism distinct from monoclonal antibodies that sequester the VEGF

protein.[3][4] This technical guide provides a comprehensive overview of bevasiranib's

application in anti-angiogenesis research models, detailing its mechanism of action,

experimental protocols, and available quantitative data. While the clinical development of

bevasiranib for wet age-related macular degeneration (AMD) was discontinued, the preclinical

and early clinical data offer valuable insights for researchers in the field of RNAi-based anti-

angiogenic therapies.[3][5]

Mechanism of Action
Bevasiranib functions through the RNA interference (RNAi) pathway. Upon introduction into

the cell, the double-stranded siRNA is processed by the Dicer enzyme and incorporated into

the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the

RISC to the complementary sequence on the VEGF-A mRNA, leading to its cleavage and

subsequent degradation. This post-transcriptional gene silencing effectively reduces the

synthesis of VEGF-A protein, thereby inhibiting downstream signaling pathways that promote

endothelial cell proliferation, migration, and new blood vessel formation.[3]
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Interestingly, some research suggests that the anti-angiogenic effects of siRNAs like

bevasiranib may not be solely dependent on RNAi. An alternative mechanism involving the

activation of Toll-like receptor 3 (TLR3) has been proposed.[3][4] TLR3, a pattern recognition

receptor of the innate immune system, can recognize double-stranded RNA, leading to a

signaling cascade that can induce apoptosis and an anti-angiogenic response.[6][7]

Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical

studies of bevasiranib. It is important to note that detailed dose-response data from many of

the key efficacy studies are not publicly available.

Table 1: In Vitro Efficacy of Anti-VEGF siRNA

Cell Line Assay Outcome Result Citation

Human RPE

cells
Gene Silencing

VEGF-A mRNA

reduction
~80% [8]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Gene Expression
Suppression of

VEGF-A165

Significant

reduction (P <

0.05)

[3]

Table 2: In Vivo Efficacy of Bevasiranib in Animal Models
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Animal
Model

Condition
Treatment
Groups

Outcome Result Citation

Non-human

primate

Laser-

induced

Choroidal

Neovasculari

zation (CNV)

70 µg, 150

µg, or 350 µg

of

bevasiranib

Reduction in

CNV area

>50%

reduction

compared to

control (P <

0.0001 for all

doses)

[3]

Non-human

primate

Laser-

induced CNV

70 µg, 150

µg, or 350 µg

of

bevasiranib

Reduction in

vascular

leakage

Significant

dose-

dependent

reduction (P

= 0.0007)

[3]

Mouse

Oxygen-

induced

retinopathy

pSilencersiV

EGF

Inhibition of

retinal

neovasculariz

ation

Significant

reduction
[9]

Table 3: Ocular Biodistribution of Bevasiranib in Rabbits (2.0 mg/eye dose at 24 hours post-

injection)
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Ocular Tissue Mean Concentration (ng/g or ng/mL) ± SD

Vitreous Humor 22,300 ± 5,800

Retina 1,800 ± 800

Choroid/RPE 600 ± 300

Aqueous Humor 200 ± 100

Iris/Ciliary Body 1,400 ± 600

Lens < 50

Sclera 400 ± 200

Optic Nerve 900 ± 400

Data is estimated from published graphs and

tables in Dejneka et al., 2008.[1][10][11][12]

Table 4: Overview of Bevasiranib Clinical Trials
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Study Name Phase Indication
Primary
Outcome

Key
Findings

Citation

RACE 2

Diabetic

Macular

Edema

(DME)

Change in

OCT

thickness and

visual acuity

No significant

change after

three

injections;

significant

reduction in

OCT

thickness 4-8

weeks after

peak

thickness.

[13][14]

C.A.R.E. 2 Wet AMD
Safety and

efficacy

Dose-

dependent

decrease in

CNV lesion

growth and

size.

[15]

COBALT 3 Wet AMD

Proportion of

patients

avoiding ≥3

lines of vision

loss

Terminated;

unlikely to

meet primary

endpoint.

[3][5]

CARBON 3 Wet AMD

Proportion of

patients

avoiding ≥3

lines of vision

loss

Preliminary

results

suggested

some benefit

in

combination

with Lucentis.

[4]

Experimental Protocols
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In Vitro siRNA Transfection and VEGF Measurement in
HUVECs
Objective: To assess the efficacy of bevasiranib in reducing VEGF expression in a human

endothelial cell line.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Bevasiranib or other VEGF-targeting siRNA

Non-targeting control siRNA

Transfection reagent (e.g., Lipofectamine 2000)

Opti-MEM I Reduced Serum Medium

6-well tissue culture plates

Reagents for RNA extraction (e.g., TRIzol)

Reagents for quantitative real-time PCR (qRT-PCR)

ELISA kit for human VEGF-A

Protocol:

Cell Culture: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5%

CO2.

Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 70-80%

confluency at the time of transfection.

Transfection Complex Preparation:
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For each well, dilute the desired concentration of bevasiranib or control siRNA in Opti-

MEM.

In a separate tube, dilute the transfection reagent in Opti-MEM according to the

manufacturer's instructions.

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room

temperature for 20 minutes to allow for complex formation.

Transfection: Add the transfection complexes dropwise to the cells in each well.

Incubation: Incubate the cells for 4-6 hours at 37°C.

Medium Change: After the incubation period, replace the medium with fresh EGM-2.

Sample Collection: At 24, 48, and 72 hours post-transfection, collect the cell culture

supernatant for ELISA and lyse the cells for RNA extraction.

VEGF mRNA Quantification:

Extract total RNA from the cell lysates.

Perform qRT-PCR using primers specific for human VEGF-A and a housekeeping gene for

normalization.

Calculate the relative expression of VEGF-A mRNA compared to the control siRNA-treated

cells.

VEGF Protein Quantification:

Perform an ELISA on the collected cell culture supernatants to quantify the concentration

of secreted VEGF-A protein.

Normalize the VEGF-A concentration to the total protein content of the corresponding cell

lysate.
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In Vivo Laser-Induced Choroidal Neovascularization
(CNV) Mouse Model
Objective: To evaluate the anti-angiogenic efficacy of bevasiranib in a well-established animal

model of wet AMD.

Materials:

C57BL/6J mice (6-8 weeks old)

Anesthetic (e.g., ketamine/xylazine cocktail)

Mydriatic eye drops (e.g., 1% tropicamide)

Argon laser photocoagulator

Slit lamp delivery system

Cover slip

Bevasiranib or control substance for intravitreal injection

33-gauge needle

Fluorescein-dextran

Confocal microscope

Image analysis software

Protocol:

Animal Preparation: Anesthetize the mice and dilate their pupils with mydriatic eye drops.

Laser Photocoagulation:

Place a cover slip on the cornea with a drop of saline to act as a contact lens.
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Using a slit lamp, deliver four laser spots (532 nm, 200 mW, 100 ms duration, 50 µm spot

size) around the optic nerve in each eye. The formation of a vapor bubble indicates the

rupture of Bruch's membrane.

Intravitreal Injection: Immediately after laser treatment, perform an intravitreal injection of

bevasiranib or a control substance into the vitreous cavity using a 33-gauge needle.

Fluorescein Angiography (Optional): At desired time points (e.g., day 7 or 14), inject

fluorescein-dextran intravenously and image the fundus to assess vascular leakage.

Tissue Collection and Analysis:

At the end of the study period (e.g., day 14), euthanize the mice and enucleate the eyes.

Prepare choroidal flat mounts by dissecting the anterior segment and retina.

Stain the vasculature with a fluorescently labeled endothelial cell marker (e.g., isolectin

B4).

Image the flat mounts using a confocal microscope.

Quantification of CNV:

Using image analysis software, measure the area or volume of the CNV lesions.

Compare the CNV size in the bevasiranib-treated group to the control group.

Mandatory Visualizations
Caption: Bevasiranib's RNAi-mediated mechanism of action.

Caption: Alternative TLR3-mediated anti-angiogenic pathway.
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In Vitro Workflow In Vivo Workflow

Seed HUVECs
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Incubate (24-72h)

Collect Supernatant & Lyse Cells

Analyze VEGF mRNA (qRT-PCR) & Protein (ELISA)

Induce CNV in Mice (Laser)

Intravitreal Injection (Bevasiranib or Control)

Monitor (e.g., 14 days)

Image CNV (Confocal Microscopy)

Quantify CNV Area/Volume

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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